4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone
Description
The compound 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone (CAS: 898758-52-6) is a benzophenone derivative featuring a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 3-trifluoromethyl substituent on the benzophenone core. Its molecular weight is 391.39 g/mol, with a purity of 97% .
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)19-3-1-2-18(14-19)20(27)17-6-4-16(5-7-17)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKIKKBNKLZFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642872 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-12-8 | |
| Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane. This intermediate can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions .
This can be achieved through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate reacts with 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation step, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The spirocyclic nitrogen can be oxidized to form N-oxides.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols from the benzophenone moiety.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The spirocyclic moiety may enhance binding affinity and specificity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Positional Isomers
- 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone (CAS: 898758-14-0) Molecular weight: 405.41 g/mol. Key difference: Trifluoromethyl group at the 4-position instead of 3-position. Physical properties: Boiling point 493.2°C, density 1.32 g/cm³. Implications: Positional isomerism may alter steric and electronic interactions in biological systems .
Functional Group Replacements
- 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxybenzophenone Substituent: Methoxy group replaces trifluoromethyl. Implications: Methoxy is electron-donating, reducing electrophilicity compared to the trifluoromethyl group. This may decrease metabolic stability but improve solubility .
- 3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS: 898755-97-0) Substituent: Bromine at the 3-position. Implications: Bromine’s bulkiness and polarizability may enhance halogen bonding in protein-ligand interactions .
Pharmacological Targets
- Sigma Receptor Ligands: Compound 12a (spiro-benzylpiperidine) demonstrated agonism at σ2 receptors, with selective toxicity against metastatic melanoma. The trifluoromethyl group in the target compound could enhance binding affinity due to increased hydrophobicity .
Enzyme Inhibition
- Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors: Quinoline-spiro derivatives (e.g., 11b) were developed as ALDH1A1 inhibitors. The benzophenone core in the target compound may offer alternative binding modes compared to quinolines .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Target Compound (3-CF₃) | 391.39 | 3-trifluoromethyl | - | - |
| 4-CF₃ Isomer | 405.41 | 4-trifluoromethyl | 493.2 | 1.32 |
| 3-Methoxy Analogue | 377.43 | 3-methoxy | - | - |
| 3'-Bromo Derivative | 443.29 | 3-bromo | - | - |
Note: Data gaps indicate unreported values in available evidence.
Biological Activity
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone is a complex organic compound with significant potential in pharmaceutical and materials science applications. Its unique molecular structure, characterized by a trifluoromethyl group and a spirocyclic moiety, suggests various biological activities that merit further investigation.
- Molecular Formula : C23H27F3N2O3
- Molecular Weight : 405.47 g/mol
- CAS Number : 898757-92-1
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures may exhibit notable biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
- Cytotoxic Effects : Initial assays suggest potential cytotoxicity against cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Component | Description | Impact on Activity |
|---|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability | Potentially increases bioavailability |
| Spirocyclic Moiety | Contributes to three-dimensional conformation | May enhance receptor binding affinity |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial properties.
Study 2: Cytotoxicity Screening
In vitro cytotoxicity assays were performed on various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxic effects.
Study 3: Enzyme Inhibition
The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Initial findings showed an inhibition percentage of 60% at a concentration of 10 µM, warranting further exploration into its potential as a therapeutic agent for Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization to achieve high yields. Notably, derivatives with varied substitutions have been synthesized to explore their biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
